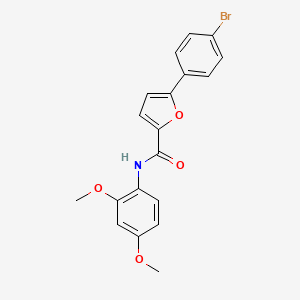
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide, also known as BDF, is a compound that has been widely studied for its potential as a therapeutic agent. BDF belongs to the class of compounds known as furanocoumarins, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been studied extensively for its potential as a therapeutic agent. Research has shown that 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide possesses anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has also been shown to possess anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to possess anti-viral properties and has been studied for its potential as a treatment for viral infections such as HIV and hepatitis B.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide is not fully understood, but research has suggested that it may act through multiple pathways. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and DNA polymerase. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has also been shown to inhibit the activity of certain inflammatory mediators, such as TNF-alpha and IL-6, which are involved in the inflammatory response. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to inhibit the activity of certain viral enzymes, such as reverse transcriptase and integrase, which are involved in the replication of viral DNA.
Biochemical and Physiological Effects:
Research has shown that 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide possesses a wide range of biochemical and physiological effects. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has also been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide in lab experiments is that it possesses a wide range of biological activities, which makes it a useful tool for studying various disease processes. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to possess relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. One limitation of using 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for research on 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide. One area of research is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Another area of research is to study the potential of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide as a treatment for viral infections, such as HIV and hepatitis B. Additionally, research could focus on developing new synthesis methods to improve the yield and purity of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide. Overall, the potential of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide as a therapeutic agent makes it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a catalyst to form a diester intermediate. This intermediate is then converted to the corresponding acid and reacted with 2,4-dimethoxyaniline to form the desired product, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide. The yield of this synthesis method is reported to be around 56%.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-23-14-7-8-15(18(11-14)24-2)21-19(22)17-10-9-16(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTPJGVOFKONLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6978289 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
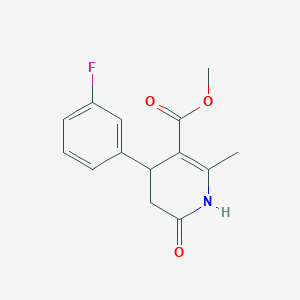
![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
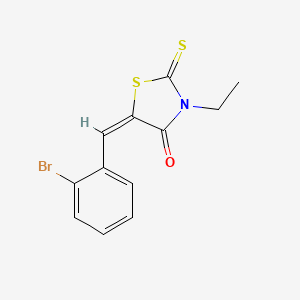
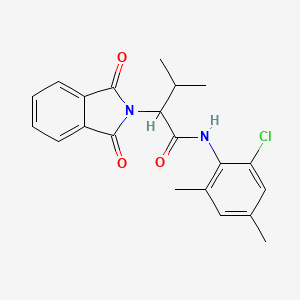
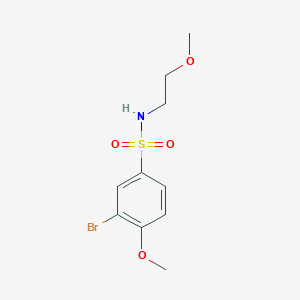
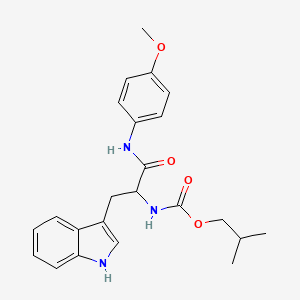
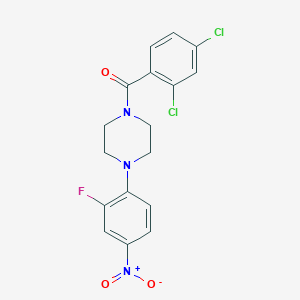
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4895023.png)
![4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)